4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde
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Overview
Description
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a benzaldehyde group, and a methylsulfonylphenyl moiety. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation of the phenyl ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzaldehyde Group: The final step involves the formylation of the triazole derivative to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in structural biology.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets:
Cyclooxygenase-2 (COX-2) Inhibition: The compound binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. The exact molecular targets in bacteria are still under investigation[][3].
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound also exhibits anti-inflammatory and antimicrobial activities but has a different core structure (indole instead of triazole).
4-(Methylsulfonyl)benzaldehyde: Lacks the triazole ring and has different chemical properties and biological activities.
Uniqueness
4-(2-(4-(Methylsulfonyl)phenyl)-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfonyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
59099-17-1 |
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Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[2-(4-methylsulfonylphenyl)triazol-4-yl]benzaldehyde |
InChI |
InChI=1S/C16H13N3O3S/c1-23(21,22)15-8-6-14(7-9-15)19-17-10-16(18-19)13-4-2-12(11-20)3-5-13/h2-11H,1H3 |
InChI Key |
FPVZDRRAWXOIGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2N=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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